molecular formula C9H9N3O4 B1388420 2,2-dimethyl-6-nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one CAS No. 1002726-59-1

2,2-dimethyl-6-nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

Cat. No.: B1388420
CAS No.: 1002726-59-1
M. Wt: 223.19 g/mol
InChI Key: QPNDHHGIJAMRMD-UHFFFAOYSA-N
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Description

2,2-dimethyl-6-nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a pyrido[3,2-b][1,4]oxazine core, which is a fused ring system containing nitrogen and oxygen atoms. The presence of a nitro group and dimethyl substitutions further enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-6-nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyridine derivative, the introduction of a nitro group can be achieved through nitration reactions using reagents like nitric acid and sulfuric acid. Subsequent steps involve the formation of the oxazine ring through cyclization reactions, often facilitated by catalysts and specific reaction conditions such as temperature and pH control.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-6-nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by the nitro group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrido[3,2-b][1,4]oxazine derivatives.

Scientific Research Applications

2,2-dimethyl-6-nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-6-nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. Additionally, the compound’s structural features allow it to bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives: Known for their anti-tumor activity.

    1H-pyrrolo[2,3-b]pyridine derivatives: Potent inhibitors of fibroblast growth factor receptors (FGFRs).

Uniqueness

2,2-dimethyl-6-nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one stands out due to its unique combination of a nitro group and dimethyl substitutions on the pyrido[3,2-b][1,4]oxazine core. This structural arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2,2-dimethyl-6-nitro-4H-pyrido[3,2-b][1,4]oxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O4/c1-9(2)8(13)11-7-5(16-9)3-4-6(10-7)12(14)15/h3-4H,1-2H3,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPNDHHGIJAMRMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=C(O1)C=CC(=N2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670350
Record name 2,2-Dimethyl-6-nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1002726-59-1
Record name 2,2-Dimethyl-6-nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethyl-6-nitro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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